(4-Bromophenyl)(methoxy)acetic acid

Description

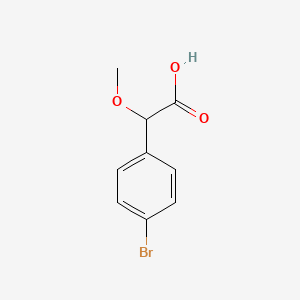

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKGWGCSARLGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936446 | |

| Record name | (4-Bromophenyl)(methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16053-90-0, 161058-83-9 | |

| Record name | NSC126607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromophenyl)(methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-2-methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromophenyl Methoxy Acetic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the α-Aryl-α-Methoxyacetic Acid Scaffold

The formation of the carbon-carbon bond at the α-position to the carboxylic acid is a critical step in constructing the α-aryl-α-methoxyacetic acid framework. Various methods have been developed to achieve this, often involving the reaction of a nucleophilic aryl species with an electrophilic glycine (B1666218) or glyoxylic acid equivalent, or vice versa.

One common approach involves the use of organometallic reagents. For instance, an aryl Grignard or organolithium reagent can be added to a glyoxylate (B1226380) ester, followed by etherification of the resulting α-hydroxy ester. Subsequent hydrolysis of the ester furnishes the desired α-aryl-α-methoxyacetic acid.

Another powerful strategy is the Friedel-Crafts reaction, where an aromatic compound reacts with an α-halo-α-methoxyacetic acid derivative in the presence of a Lewis acid catalyst. This directly establishes the aryl-Cα bond.

Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as versatile tools for this purpose. For example, a palladium-catalyzed reaction between an aryl halide and the enolate of a methoxyacetate (B1198184) derivative can efficiently form the desired carbon-carbon bond.

A theoretical study of the Michael-type addition of 1,3-dicarbonyl compounds to α,β-unsaturated carbonyl compounds has been performed to understand the intricacies of carbon-carbon bond formation. nih.gov This study highlights that the reaction proceeds in three steps: proton abstraction, nucleophilic attack to form a negatively charged intermediate, and finally, proton transfer to yield the product. nih.gov The rate-limiting step can be either the proton abstraction or the carbon-carbon bond formation, depending on the substrates and calculation methods used. nih.gov

These strategies provide a range of options for chemists to construct the core α-aryl-α-methoxyacetic acid scaffold, with the choice of method often depending on the specific substitution pattern of the desired product and the availability of starting materials.

Introduction and Functionalization of the 4-Bromophenyl Moiety

The presence of the 4-bromophenyl group is a defining feature of (4-Bromophenyl)(methoxy)acetic acid. Its introduction can be achieved either by starting with a pre-functionalized aromatic ring or by performing a regioselective bromination on a phenyl-containing intermediate.

Achieving regioselective bromination, specifically at the para-position of a phenyl ring, is crucial for the synthesis of this compound. The directing effect of the substituent already present on the phenyl ring plays a pivotal role in determining the position of bromination.

For substrates like phenylacetic acid, direct bromination can be challenging due to the activating nature of the alkyl group, which can lead to a mixture of ortho and para isomers. However, by carefully selecting the brominating agent and reaction conditions, the desired regioselectivity can be enhanced.

Several reagents and methods have been developed for regioselective electrophilic aromatic bromination. nih.gov These include the use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in ionic liquids, which has shown high regioselectivity. nih.gov Tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. nih.gov Zeolites have also been employed to induce high para-selectivity in the bromination of various substrates. nih.gov

A study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) demonstrated highly selective C3-bromination. nih.gov This highlights the potential of specific reagents to control the position of bromination in complex heterocyclic systems, a principle that can be applied to simpler phenyl systems as well.

The choice of brominating agent is critical. For instance, while bromine (Br₂) can be used, it often requires a catalyst and may lead to over-bromination. Milder and more selective reagents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) are often preferred. The reaction temperature can also influence the regioselectivity, with lower temperatures generally favoring the para-isomer. nih.gov

Table 1: Reagents for Regioselective Bromination

| Reagent | Substrate Type | Selectivity | Reference |

| N-Bromosuccinimide (NBS)/Silica Gel | Aromatic Compounds | High para-selectivity | nih.gov |

| Tetraalkylammonium Tribromides | Phenols | High para-selectivity | nih.gov |

| Zeolites | Toluene-like substrates | High para-selectivity | nih.gov |

| Tetrabutylammonium Tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | High C3-selectivity | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for constructing the C-C bond in aryl bromide derivatives. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be highly effective for this purpose. nih.govnih.gov

In the context of synthesizing analogues of this compound, a key strategy involves the coupling of a borylated methoxyacetic acid derivative with an aryl bromide. Alternatively, an arylboronic acid can be coupled with a bromo(methoxy)acetic acid derivative. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst.

The choice of catalyst, ligand, and base is crucial for the success of these reactions. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂, have been successfully employed. nih.gov The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. The base, commonly a carbonate or phosphate, is required to activate the boronic acid component.

A study on the Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates with alkenyl bromides demonstrated that PdCl₂(dppf)·CH₂Cl₂ was an effective catalyst, providing the desired products in moderate to high yields. nih.gov Another report detailed the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via a Suzuki cross-coupling reaction using Pd(PPh₃)₄ as the catalyst. nih.gov

The versatility of palladium-catalyzed cross-coupling allows for the introduction of a wide range of functional groups onto the aromatic ring, making it a highly valuable tool for creating a diverse library of this compound analogues.

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst | Substrates | Base | Solvent | Yield | Reference |

| PdCl₂(dppf)·CH₂Cl₂ | Potassium alkyltrifluoroborates and alkenyl bromides | Cs₂CO₃ | Aqueous Toluene | 49-95% | nih.gov |

| Pd(PPh₃)₄ | 3b and various boronic acids | K₃PO₄ | Not specified | 31-46% | nih.gov |

| Pd(II)-complex 7 | 4-bromoacetophenone and arylboronic acids | KOH | Water | Not specified | arkat-usa.org |

Installation and Transformation of the Methoxy (B1213986) Group

The methoxy group at the alpha-carbon is a key structural element. Its introduction is typically achieved through etherification of a corresponding α-hydroxy acid or ester, or via routes involving orthoester precursors.

The most direct method for installing the methoxy group is the etherification of an α-hydroxy acid or its corresponding ester derivative. The Williamson ether synthesis is a classic and widely used method for this transformation. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide or dimethyl sulfate.

For the synthesis of this compound, this would typically involve the methylation of (4-bromophenyl)mandelic acid or its ester. The choice of base is critical to avoid side reactions, such as elimination or saponification of the ester group. Common bases used include sodium hydride, potassium carbonate, or silver oxide.

A process for preparing methoxyacetic acid involves reacting monochloroacetic acid with sodium methylate. google.com While not a direct etherification of a pre-existing alcohol, it demonstrates the formation of the methoxy ether linkage. Another patent describes the preparation of methoxyacetic acid esters by reacting a chloroacetic acid ester with an alkali metal methoxide. google.com

The efficiency of the etherification can be influenced by factors such as the solvent, temperature, and the nature of the starting material. In some cases, protecting the carboxylic acid functionality as an ester prior to etherification can lead to cleaner reactions and higher yields.

Orthoesters, such as trimethyl orthoformate, serve as versatile reagents in organic synthesis and can be employed in the formation of the α-methoxy group. researchgate.net One approach involves the reaction of an α-keto acid or ester with an orthoester in the presence of an acid catalyst. This reaction proceeds through the formation of a ketene (B1206846) acetal (B89532) intermediate, which is then protonated and trapped by methanol (B129727) to generate the α-methoxy ester.

A study on the applications of alkyl orthoesters highlights their use in various organic transformations. nih.gov They can act as both dehydrating and nucleophilic reagents. nih.gov For instance, the reaction of substituted cyclohexanones with orthoformates in the presence of a palladium catalyst can lead to the formation of aryl ethers. nih.gov

Furthermore, orthoesters are used in the Pinner reaction for their own synthesis, which involves the nucleophilic substitution of chloroform (B151607) with alkoxides. nih.gov Trimethyl orthoformate is a simple and commonly used orthoester in these types of reactions. researchgate.netnih.gov

These orthoester-based methods provide an alternative to the direct etherification of α-hydroxy acids and can be particularly useful when the starting materials are readily available α-keto acids.

Construction of the Carboxylic Acid Functionality

The introduction of the carboxylic acid moiety onto the phenylacetic acid scaffold is a critical transformation. Two primary strategies for this are the hydrolysis of precursor molecules like esters and nitriles, and the controlled oxidation of alcohols or aldehydes.

A common and reliable method for generating carboxylic acids is through the hydrolysis of their corresponding ester or nitrile derivatives. These reactions typically proceed with high yields under either acidic or basic conditions.

The hydrolysis of a nitrile begins with a nucleophilic attack on the carbon of the nitrile group. In acidic conditions, water acts as the nucleophile after the nitrile nitrogen is protonated. chemistrysteps.com In basic conditions, a hydroxide (B78521) ion is the nucleophile. chemistrysteps.com Both pathways lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.combyjus.com For example, 4-bromophenylacetonitrile (B126402) can be hydrolyzed in the presence of a base like sodium hydroxide to yield 4-bromophenylacetic acid. quickcompany.in Similarly, heating a nitrile with a dilute acid, such as hydrochloric acid, also effectively produces the corresponding carboxylic acid. byjus.comlibretexts.org

Ester hydrolysis follows a similar principle. The synthesis of 4-bromophenylacetic acid can be achieved by the hydrolysis of its ethyl ester, ethyl p-bromophenylacetate. This reaction is effectively carried out using a base like sodium hydroxide in a solvent mixture such as 1,4-dioxane (B91453) and water, followed by acidification to yield the final carboxylic acid product with high purity. chemicalbook.com The process involves heating the reaction mixture to ensure the completion of the hydrolysis. chemicalbook.com

| Precursor | Reagents | Conditions | Product | Yield |

| 4-Bromophenylacetonitrile | 1. NaOH (aq) 2. Acid | Hydrolysis | 4-Bromophenylacetic acid | >99% Purity quickcompany.in |

| Ethyl p-bromophenylacetate | 1. NaOH, 1,4-dioxane/water 2. HCl | 60°C, 2h | 4-Bromophenylacetic acid | 93% chemicalbook.com |

This table presents data for the synthesis of an analogue, 4-bromophenylacetic acid, via hydrolysis.

The direct oxidation of primary alcohols or aldehydes presents another major route to carboxylic acids. libretexts.org For analogues like 4-bromophenylacetic acid, this would typically involve the oxidation of a precursor such as 4-bromophenylethanol or 4-bromophenylacetaldehyde.

A variety of oxidizing agents can accomplish this transformation. libretexts.org Traditional methods often utilize strong, chromium-based oxidants like Jones reagent (CrO₃ in sulfuric acid) or potassium dichromate(VI) in acidic solution. libretexts.orglibretexts.org For instance, the oxidation of a primary alcohol involves heating it under reflux with an excess of the oxidizing agent to ensure the reaction proceeds past the intermediate aldehyde stage to the final carboxylic acid. libretexts.org The oxidation of 4-bromophenyl ethanol (B145695) has been studied using polymer-supported chromic acid, demonstrating the conversion of the secondary alcohol to the corresponding ketone, with the potential for primary alcohols to be oxidized to carboxylic acids under similar chromium(VI) systems. asianpubs.org

More modern and selective methods have been developed to avoid the use of toxic heavy metals. One such protocol uses stoichiometric sodium chlorite (B76162) (NaClO₂) with catalytic amounts of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and sodium hypochlorite (B82951) (NaOCl). orgsyn.org This system efficiently oxidizes primary alcohols to carboxylic acids and is noted for reducing unwanted side reactions like the chlorination of aromatic rings. orgsyn.org

| Starting Material | Oxidizing System | Conditions | Product |

| Primary Alcohols | K₂Cr₂O₇ / H₂SO₄ | Heat, Reflux | Carboxylic Acid |

| Primary Alcohols | NaClO₂, TEMPO (cat.), NaOCl (cat.) | Room Temperature | Carboxylic Acid |

| Aldehydes | K₂Cr₂O₇ / H₂SO₄ | Heat | Carboxylic Acid |

This table provides generalized data for controlled oxidation reactions to form carboxylic acids.

Principles of Green Chemistry in Synthetic Pathway Design

Modern synthetic chemistry places a strong emphasis on sustainability. The design of synthetic routes for compounds like this compound increasingly incorporates the principles of green chemistry, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, prompting a shift towards greener alternatives. rsc.org

Water is considered a highly sustainable solvent due to its non-toxicity, availability, and non-flammability. researchgate.net It is an ideal medium for certain reactions, such as the oxidation of alcohols. For example, green oxidation processes have been developed that use water as the solvent, allowing for mild reaction conditions and easier product separation. nih.gov The use of aqueous biphasic systems can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.org

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. The focus is on developing catalysts that are non-toxic, recyclable, and can operate under mild conditions.

For oxidation reactions, there is a significant drive to replace stoichiometric heavy-metal oxidants. mdpi.com Environmentally benign catalytic systems often utilize molecular oxygen or air as the ultimate oxidant, with water as the only byproduct. nih.govnih.gov Examples include:

Mixed Metal Catalysts: A co-catalytic system using gold, silver, and copper oxides has been shown to effectively oxidize alcohols to carboxylic acids in water under an atmosphere of molecular oxygen. nih.gov

Selenium Catalysis: Catalytic amounts of selenium compounds, with hydrogen peroxide as the stoichiometric oxidant, can convert aldehydes to carboxylic acids in water under mild conditions. mdpi.com

TEMPO-based systems: The use of polymer-supported TEMPO allows for metal-free oxidation of alcohols to carboxylic acids. mdpi.com This approach, combined with mechanochemistry (solvent-free reaction conditions), offers a completely recyclable catalytic system. mdpi.com

Photocatalysis: Organocatalysts like 2-chloroanthraquinone (B1664062) can drive the photo-oxidation of alcohols to carboxylic acids using visible light and air as the oxidant, avoiding the need for metal catalysts or chemical additives. nih.gov

Biocatalysis, using enzymes like carboxylic ester hydrolases, represents another frontier in green synthesis. nih.govnih.gov These enzymes operate under mild conditions (ambient temperature and pressure) and in aqueous media, offering high selectivity. rsc.orgasm.org The development of organic-solvent-tolerant enzymes is expanding their applicability to substrates that have poor water solubility. nih.govasm.org

| Catalytic System | Reaction Type | Key Green Features |

| Au/Ag/Cu Oxides | Alcohol Oxidation | Uses O₂ as oxidant; water as solvent. nih.gov |

| Selenium Compounds | Aldehyde Oxidation | Uses H₂O₂ as oxidant; water as solvent; recyclable. mdpi.com |

| Polymer-supported TEMPO | Alcohol Oxidation | Metal-free; recyclable catalyst; potential for solvent-free conditions. mdpi.com |

| 2-Chloroanthraquinone | Alcohol Photo-oxidation | Uses air as oxidant; visible light as energy source; catalyst- and additive-free. nih.gov |

| Carboxylic Ester Hydrolases | Ester Hydrolysis | Biocatalytic; operates in water at mild temperatures and pressure. nih.govnih.gov |

This table summarizes various environmentally benign catalytic systems applicable to the synthesis of carboxylic acids.

Reaction Chemistry and Derivatization Studies of 4 Bromophenyl Methoxy Acetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in (4-bromophenyl)(methoxy)acetic acid is a versatile handle for a variety of chemical modifications, including esterification, amidation, and cyclization reactions. These transformations are fundamental in altering the compound's physical properties and for incorporating it into larger molecular frameworks.

Esterification Reactions

The conversion of this compound to its corresponding esters is a common and straightforward transformation, typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an appropriate alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. For instance, the synthesis of methyl 4-bromophenylacetate is accomplished by refluxing 4-bromophenylacetic acid with methanol and sulfuric acid. wikipedia.org Similarly, the ethyl ester can be prepared using ethanol under analogous conditions. wikipedia.org While specific yields for the esterification of this compound are not extensively reported, the reaction is generally efficient for structurally similar compounds.

The resulting esters, such as methyl (4-bromophenyl)(methoxy)acetate and ethyl (4-bromophenyl)(methoxy)acetate, are valuable intermediates themselves, often exhibiting improved solubility in organic solvents compared to the parent carboxylic acid, which facilitates their use in subsequent reactions.

Table 1: Examples of Esterification of Phenylacetic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromophenylacetic acid | Methanol | H₂SO₄ | Methyl 4-bromophenylacetate | Not specified wikipedia.org |

| 4-Bromophenylacetic acid | Ethanol | H₂SO₄ | Ethyl 4-bromophenylacetate | Not specified wikipedia.org |

Amidation and Hydrazide Formation

The carboxylic acid functionality of this compound can be readily converted into amides and hydrazides, which are key precursors for a variety of heterocyclic compounds and other derivatives. Amidation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

A more direct route to further derivatization involves the formation of hydrazides. The reaction of the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) under reflux conditions yields the corresponding acetohydrazide. wikipedia.orgnih.gov For example, 2-(4-bromophenyl)acetohydrazide (B3021664) is synthesized by refluxing methyl 4-bromophenylacetate with hydrazine. wikipedia.org These hydrazides are stable, crystalline solids and serve as important building blocks. They can be subsequently reacted with various aldehydes and ketones to form hydrazones, which possess a wide range of biological activities. wikipedia.org

Table 2: Synthesis of Hydrazide Derivatives

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Methyl 4-bromophenylacetate | Hydrazine | 2-(4-Bromophenyl)acetohydrazide | Not specified wikipedia.org |

Intramolecular and Intermolecular Cyclization Reactions

The derivatives of this compound, particularly its amides and hydrazides, are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a diverse array of ring structures.

For instance, hydrazides derived from this acid can undergo intermolecular cyclization with dicarbonyl compounds. While specific examples starting from (4-bromophenyl)(methoxy)acetohydrazide are not prevalent in the literature, analogous hydrazides are known to react with reagents like 1,3-diketones to form pyrazole (B372694) derivatives.

Intramolecular cyclization is also a potential pathway for derivatized this compound. For example, if the aryl bromide moiety is first converted to an amino group, subsequent amide formation and intramolecular condensation could lead to the formation of lactams. The specific conditions for such cyclizations would depend on the nature of the substituents and the desired ring size.

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the phenyl ring of this compound provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and the aryl bromide of this compound is an excellent substrate for this reaction. youtube.com This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. youtube.com

The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound and its esters. For example, the coupling of various aryl bromides with different arylboronic acids has been extensively studied. nih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. While direct examples with this compound are not extensively documented, the successful coupling of structurally similar compounds like 4-bromoacetophenone and other aryl bromides suggests that it would be a viable substrate. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex | KOH | 4-Acetylbiphenyl | 94 nih.gov |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II) complex | KOH | 4-Acetyl-4'-methoxybiphenyl | Not specified nih.gov |

| 2-Bromoanthracene-9,10-dione | Phenyl DABO boronate | Pd(dba)₂/P(o-tol)₃ | - | 2-Benzoyl-anthracene-9,10-dione | 44 nih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom on the aromatic ring with a nucleophile. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to activate the ring towards nucleophilic attack. nih.gov The mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In the case of this compound, the molecule lacks strong activating groups. The methoxy (B1213986) group is electron-donating, and the acetic acid moiety is generally considered deactivating towards nucleophilic attack. Therefore, nucleophilic aromatic substitution on the unsubstituted ring is expected to be challenging under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, the reaction may proceed. There is limited specific literature detailing successful SNAr reactions on this compound, suggesting that this pathway is less commonly employed for its derivatization compared to metal-catalyzed cross-coupling reactions.

Chemical Modifications of the Methoxy Substituent

The methoxy group attached to the phenyl ring is a key functional handle that can be modified through several chemical pathways, including demethylation, ether cleavage, and oxidative transformations.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether in this compound is a standard demethylation reaction for aryl methyl ethers. This transformation is typically achieved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) are effective for this purpose, usually requiring heat to proceed at a practical rate.

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a better leaving group (an oxonium ion). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. In the case of aryl alkyl ethers like this one, the nucleophilic attack occurs at the less sterically hindered methyl group via an S(_N)2 mechanism. This results in the cleavage of the methyl-oxygen bond, yielding the corresponding phenol (B47542), (4-Bromophenyl)(hydroxy)acetic acid, and a methyl halide (methyl bromide or methyl iodide). The carbon-oxygen bond of the phenyl ring is significantly stronger and resistant to cleavage, preventing the formation of 4-bromo-1-iodobenzene and methoxyacetic acid.

Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr(_3)), which can often effect the reaction at lower temperatures compared to hydrohalic acids.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Products | Mechanism |

|---|---|---|---|

| Hydrogen Iodide (HI) | Aqueous solution, heat | Phenol, Methyl Iodide | S(_N)2 |

| Hydrogen Bromide (HBr) | Aqueous solution, heat | Phenol, Methyl Bromide | S(_N)2 |

| Boron Tribromide (BBr(_3)) | Anhydrous solvent (e.g., CH(_2)Cl(_2)), often at low temperature | Phenol, CH(_3)Br (after workup) | Lewis acid-mediated cleavage |

Oxidative Transformations of the Methoxy Group

The methoxy group of this compound can also be targeted through oxidative reactions. Oxidative demethylation is a key transformation, often observed in metabolic processes mediated by enzymes like cytochrome P-450. oup.com In a laboratory setting, this can be mimicked using chemical oxidants.

The mechanism of enzymatic oxidative demethylation is believed to involve hydrogen atom abstraction from the methyl group, followed by hydroxylation to form a hemiacetal intermediate. nih.gov This unstable intermediate then spontaneously collapses to yield the corresponding phenol and formaldehyde. nih.gov

Reactivity at the Alpha-Carbon Chiral Center

The alpha-carbon of this compound is a stereocenter and its reactivity is influenced by the adjacent phenyl ring, carboxylic acid, and methoxy group. This position is amenable to stereoselective synthesis and further functionalization through condensation and substitution reactions.

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of enantiomerically pure forms of this compound, a derivative of mandelic acid, can be approached in two primary ways: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Methods for the asymmetric synthesis of mandelic acid esters and their α-alkoxy derivatives have been developed, which could be adapted for the target molecule. nih.gov One such strategy involves an organocatalyzed, one-pot sequence starting from the corresponding aldehyde (4-bromobenzaldehyde). nih.gov This might involve a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening reaction with methanol to install the α-methoxy group and establish the stereocenter with high enantioselectivity. nih.gov Another approach could utilize a chiral auxiliary attached to a related precursor, which directs the stereochemical outcome of a key bond-forming step. researchgate.net

Chiral Resolution: Classical resolution is a widely used method for separating enantiomers of chiral acids. onyxipca.com This involves reacting the racemic this compound with a chiral base, such as an enantiomerically pure amine (e.g., (S)-(-)-1-phenylethylamine or quinine), to form a pair of diastereomeric salts. onyxipca.comorgsyn.org These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.org Once a pure diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with an acid, yielding the desired enantiomerically pure carboxylic acid.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Type | Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | (S)-(-)-1-Phenylethylamine, (R)-(+)-1-(4-Bromophenyl)ethylamine, Quinine, Brucine | Formation of diastereomeric salts with differing solubilities. |

| Chiral Alcohols | L-Phenylalaninol | Formation of diastereomeric esters (requires derivatization first), followed by separation and hydrolysis. |

Condensation and Substitution Reactions at the Alpha-Position

The hydrogen atom at the alpha-carbon of this compound is acidic due to the stabilizing influence of both the adjacent carbonyl group of the carboxylic acid and the phenyl ring. This allows for the formation of an enolate or a related nucleophilic species, which can then participate in various condensation and substitution reactions. wikipedia.orglibretexts.org

Substitution Reactions: Alpha-halogenation of carboxylic acids is a well-known transformation, famously achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. msu.edukhanacademy.org Treatment of this compound with bromine (Br(_2)) in the presence of a catalytic amount of phosphorus tribromide (PBr(_3)) would lead to the substitution of the alpha-hydrogen with a bromine atom, yielding (4-Bromophenyl)(bromo)(methoxy)acetic acid. This α-halo acid is a valuable intermediate for further nucleophilic substitution reactions, for example, to introduce an amino group for the synthesis of α-amino acid derivatives.

Condensation Reactions: While carboxylic acids themselves are not typically used directly in base-catalyzed condensations like the aldol (B89426) or Claisen reactions, their ester derivatives are excellent substrates. byjus.com The methyl or ethyl ester of this compound could undergo a Claisen-type condensation. libretexts.orglibretexts.orgrsc.org In such a reaction, a strong base (e.g., sodium ethoxide) would deprotonate the alpha-carbon to form an ester enolate. This enolate could then act as a nucleophile, attacking the carbonyl carbon of another ester molecule to form a β-keto ester after the elimination of an alkoxide. The presence of the α-methoxy group would, however, influence the stability and reactivity of the enolate intermediate.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromophenyl Methoxy Acetic Acid

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how reaction rates are influenced by the concentration of reactants, catalysts, and other chemical species. By systematically varying these concentrations and measuring the effect on the reaction rate, a rate law can be determined. The rate law is a mathematical expression that describes the reaction rate and provides insight into the composition of the transition state in the rate-determining step.

For reactions involving substituted phenylacetic acids, such as the esterification with diazodiphenylmethane (B31153), the rate of reaction is influenced by the electronic properties of the substituents on the phenyl ring. A study on the reaction of various meta- and para-substituted phenylacetic acids with diazodiphenylmethane in different alcohol solvents determined the second-order rate coefficients. rsc.org For (4-Bromophenyl)acetic acid, the presence of the electron-withdrawing bromine atom affects the acidity of the carboxylic acid and, consequently, its reaction rate.

The general form of a rate law is given by: Rate = k[A]x[B]y where k is the rate constant, [A] and [B] are the concentrations of the reactants, and x and y are the orders of the reaction with respect to each reactant.

In the oxidation of phenylacetic acid by N-chlorobenzimidazole, the reaction was found to be first-order with respect to the oxidant and to exhibit a Michaelis-Menten-type dependence (fractional order) on the substrate concentration. jetir.org This suggests the formation of a pre-equilibrium complex between the substrate and the oxidant before the rate-determining step. jetir.org A similar kinetic profile would be expected for (4-Bromophenyl)(methoxy)acetic acid, with the rate constants being modulated by the electronic effects of the bromo and methoxy (B1213986) groups.

Table 1: Representative Rate Coefficients for the Reaction of Substituted Phenylacetic Acids with Diazodiphenylmethane in Ethanol (B145695) at 30°C This table presents data for analogous compounds to illustrate the effect of substituents on reaction kinetics.

| Substituent on Phenylacetic Acid | Rate Coefficient (k) (L mol-1 min-1) | Source |

|---|---|---|

| p-H | 0.354 | rsc.org |

| p-Cl | 0.516 | rsc.org |

| p-Br | 0.536 | rsc.org |

| p-NO2 | 1.28 | rsc.org |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Although often highly reactive and present in low concentrations, their identification is crucial for confirming a proposed reaction mechanism. psgcas.ac.in Various techniques, including spectroscopic methods (NMR, IR, UV-Vis) and trapping experiments, are employed to detect and characterize these fleeting species. nih.govyoutube.com

In reactions involving this compound, several types of intermediates can be postulated depending on the reaction conditions:

Acyl Halide Enols: In halogenation reactions like the Hell–Volhard–Zelinsky reaction, the carboxylic acid is converted into an acyl halide intermediate. This acyl halide can then enolize, and it is the enol form that reacts with the halogen. For this compound, treatment with a reagent like PCl₃ would initially form the acyl chloride, which could then form an enol intermediate prior to α-halogenation. unimi.it

Radical Intermediates: Oxidative decarboxylation reactions often proceed through radical mechanisms. chemrevlett.com For instance, the reaction of a phenylacetic acid derivative might involve the formation of a carboxyl radical (R-COO•) upon single-electron transfer, which then loses CO₂ to form a benzylic radical. This radical can be intercepted by radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), providing evidence for its existence. csbsju.edu

Enolates: In the presence of a base, the acidic α-proton of the acetic acid moiety can be removed to form an enolate intermediate. This nucleophilic enolate can then participate in various carbon-carbon bond-forming reactions. The formation of an enolate from phenylacetic acid has been proposed as a key step in intramolecular condensation reactions. youtube.com

Spectroscopic methods can sometimes directly observe intermediates. For example, pulsed laser photolysis can generate a high concentration of a transient species, allowing for its spectroscopic characterization before it decays. dtic.mil

Isotopic Labeling and Kinetic Isotope Effect Analysis

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms from reactants to products. nih.gov A key application of this technique is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.org The KIE is expressed as the ratio of the rate constants (k_light / k_heavy). wikipedia.org

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation but whose environment changes during the rate-determining step. wikipedia.org

For this compound, several types of KIE studies could provide mechanistic insight:

Deuterium KIE at the α-carbon: Replacing the α-hydrogen with deuterium would probe whether the C-H bond at this position is cleaved in the rate-determining step. A large primary KIE would be expected in reactions like oxidation or enolate formation where this bond is broken. For example, the isotope effect for the hydroxylation of the methyl group of 4-CH₃-phenylalanine was found to be 10, indicating C-H bond cleavage is rate-limiting. nih.gov

¹³C KIE at the Carboxyl Carbon: Replacing the ¹²C of the carboxyl group with ¹³C can be used to study decarboxylation reactions. A significant ¹³C KIE (k₁₂/k₁₃ > 1.02) would suggest that the C-C bond cleavage is part of the rate-determining step. nih.gov Studies on the decarboxylation of phenylpropiolic acid have measured ¹³C KIEs to elucidate the mechanism. iaea.org

Table 2: Representative Kinetic Isotope Effects (KIEs) for Analogous Reactions This table provides examples of KIE values from related systems to illustrate their magnitude and application in mechanistic studies.

| Reaction | Isotopic Substitution | KIE (klight/kheavy) | Interpretation | Source |

|---|---|---|---|---|

| Bromination of Acetone | H vs. D (at α-carbon) | 7.0 | C-H bond breaking in rate-determining tautomerization step. | libretexts.org |

| Decarboxylation of 3-Carboxybenzisoxazole | 12C vs. 13C (carboxyl) | 1.0445 | C-C bond cleavage is rate-determining. | nih.gov |

| Benzylic Hydroxylation of 4-CH3-phenylalanine | H vs. D (at methyl group) | 10.0 | C-H bond cleavage is rate-limiting; evidence of tunneling. | nih.gov |

Computational Elucidation of Transition State Structures and Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By mapping the potential energy surface, the most favorable reaction pathway can be determined, and calculated activation barriers can be compared with experimental kinetic data.

For a reaction involving this compound, computational studies could:

Model Transition State Geometries: Determine the precise arrangement of atoms at the peak of the energy profile for a given reaction step.

Calculate Activation Energies: Predict the energy barrier (ΔG‡) that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Investigate Reaction Pathways: Compare the energetics of different possible mechanisms (e.g., concerted vs. stepwise, ionic vs. radical) to identify the most plausible route.

For example, a DFT study on the decarboxylation of 2-methoxybenzoic acid and 4-methoxybenzoic acid showed that the ortho-substituent slightly lowers the activation barrier compared to the para-substituent, providing a rationale for observed reactivity differences. acs.org Similarly, DFT calculations have been used to compare the formation of five-membered versus six-membered palladacycles in reactions involving phenylacetate (B1230308) substrates, revealing that the six-membered ring is kinetically favored due to a lower distortion energy in the transition state. acs.org

Table 3: Representative Calculated Activation Barriers (ΔG‡) for Analogous Reactions This table shows examples of computationally derived energy barriers for reactions involving related structures.

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Source |

|---|---|---|---|

| Decarboxylation of 2-Methoxybenzoic Acid | DFT | 27.6 | acs.org |

| Decarboxylation of 4-Methoxybenzoic Acid | DFT | 28.5 | acs.org |

Catalytic Cycle Analysis in Metal-Mediated Processes

Many important transformations of aryl halides, such as the 4-bromophenyl group in this compound, are catalyzed by transition metals, most commonly palladium. nih.gov Understanding the catalytic cycle—the sequence of steps through which the catalyst participates in the reaction and is regenerated—is key to optimizing the reaction and expanding its scope.

The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is a prime example. wikipedia.org A derivative of this compound could undergo a Suzuki coupling to form a new carbon-carbon bond at the 4-position. The generally accepted catalytic cycle involves three main stages: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (4-Bromophenyl) substrate. This is often the rate-determining step and results in a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent (which is activated by a base) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with two organic ligands. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. libretexts.org

Another relevant metal-catalyzed reaction is the Heck reaction, which couples an aryl halide with an alkene. wikipedia.org The cycle is similar but involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org Analysis of these cycles provides a framework for understanding how ligands, bases, and solvents influence the efficiency of transformations involving this compound derivatives.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. For (4-Bromophenyl)(methoxy)acetic acid, the spectrum is expected to show distinct signals for the aromatic protons, the methine (α-carbon) proton, the methoxy (B1213986) protons, and the carboxylic acid proton.

The protons on the 4-bromophenyl ring typically appear as a complex splitting pattern, often an AA'BB' system, which simplifies to two apparent doublets in the aromatic region of the spectrum (~7.0-7.6 ppm). The signal for the single proton on the alpha-carbon, adjacent to both the oxygen of the methoxy group and the carbonyl carbon, is expected to be a singlet. The three protons of the methoxy group (–OCH₃) would also produce a sharp singlet. The acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet at a downfield chemical shift, though its presence and position can be highly variable and it readily exchanges with deuterium (B1214612) in solvents like D₂O.

Analysis of the related compound, 4-bromophenylacetic acid, shows two doublets for the aromatic protons at approximately 7.44 ppm and 7.15 ppm in CDCl₃. rsc.org For 4-methoxyphenylacetic acid, the methoxy group protons appear as a singlet around 3.81 ppm, and the benzylic protons (CH₂) appear as a singlet at 3.60 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to Br) | ~7.5 | Doublet |

| Aromatic (2H, meta to Br) | ~7.3 | Doublet |

| Methine (-CH(O)-) | ~4.9 - 5.1 | Singlet |

| Methoxy (-OCH₃) | ~3.4 - 3.8 | Singlet |

| Carboxylic Acid (-COOH) | ~10.0 - 12.0 (variable) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The alpha-carbon, bonded to both the phenyl ring and the methoxy group, would appear further downfield than a typical alkyl carbon due to the influence of the attached oxygen. The methoxy carbon signal is typically found around 55-60 ppm. For the aromatic ring, four distinct signals are expected: one for the carbon bearing the bromine atom (C-Br), one for the carbon attached to the acetic acid moiety (ipso-carbon), and two signals for the four aromatic C-H carbons. In the spectrum of 4-bromophenylacetic acid, the carboxylic carbon appears at δ 177.7 ppm. rsc.org In 4-methoxyphenylacetic acid, the methoxy carbon resonates at δ 55.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Aromatic (C-CH) | ~138 |

| Aromatic (CH, ortho to Br) | ~132 |

| Aromatic (CH, meta to Br) | ~130 |

| Aromatic (C-Br) | ~122 |

| Methine (-CH(O)-) | ~82 |

| Methoxy (-OCH₃) | ~57 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are used to establish correlations between different nuclei and provide unambiguous structural assignments.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons separated by two or three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the phenyl ring. youtube.com It would also confirm the absence of coupling between the aromatic protons, the methine proton, and the methoxy protons, indicating they are part of isolated spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link the methine proton signal to the alpha-carbon signal, the methoxy proton signal to the methoxy carbon signal, and the aromatic proton signals to their corresponding aromatic carbon signals, providing powerful confirmation of the structure. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O (carbonyl) stretching vibration of the carboxylic acid will produce a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching vibrations from the ether and carboxylic acid functional groups would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. A C-Br stretching band is expected in the lower frequency region of the spectrum (<1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether / Acid | C-O Stretch | 1000 - 1300 |

| Aryl Halide | C-Br Stretch | < 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula for this compound is C₉H₉BrO₃. epa.gov Its monoisotopic mass is 243.9735 g/mol . epa.gov A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Common fragmentation pathways would likely involve the loss of characteristic neutral fragments. For instance, the loss of the carboxyl group (•COOH, 45 Da) or the methoxy group (•OCH₃, 31 Da) are plausible fragmentation patterns. Analysis of the related 4-bromophenylacetic acid shows a prominent peak corresponding to the loss of the carboxylic acid group. nist.gov

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of this compound

| m/z Value | Ion | Description |

| 244 / 246 | [C₉H₉BrO₃]⁺ | Molecular Ion (M⁺, M+2) |

| 199 / 201 | [C₈H₈BrO]⁺ | Loss of •COOH |

| 183 / 185 | [C₇H₆Br]⁺ | Loss of •COOH and O |

| 171 / 173 | [C₇H₄BrO]⁺ | Subsequent fragmentation |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. For this compound, the primary chromophore is the substituted benzene (B151609) ring.

The benzene ring exhibits characteristic absorptions in the UV region. The presence of substituents, such as the bromine atom and the methoxyacetic acid group, modifies the electronic structure and typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzene. physchemres.org The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system, likely in the range of 220-280 nm. The analysis is typically carried out using a solvent such as ethanol (B145695) or methanol (B129727). physchemres.org

Table 5: Predicted UV-Vis Absorption for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π → π | Phenyl Ring | ~225 |

| π → π (benzenoid) | Phenyl Ring | ~270 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unparalleled insight into the molecular architecture of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed three-dimensional model of the electron density of the constituent molecules. This information allows for the precise determination of atomic positions, and consequently, the elucidation of the molecule's absolute configuration, conformation, and internal geometric parameters.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To date, a detailed single-crystal X-ray diffraction study specifically for this compound is not publicly available in peer-reviewed literature. While crystallographic data exists for isomeric and related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, the strict focus of this article on this compound prevents the inclusion of that data.

The determination of the absolute configuration of a chiral molecule like this compound, which contains a stereocenter at the alpha-carbon, would be a primary objective of such a study. By employing a chiral space group or by using anomalous dispersion effects, single-crystal X-ray diffraction can unambiguously establish the R or S configuration of the molecule in the solid state.

Furthermore, the analysis would reveal the preferred conformation of the molecule within the crystal lattice. This includes the rotational orientation of the 4-bromophenyl and methoxy groups relative to the acetic acid moiety. For instance, in the related compound 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid group is significantly twisted out of the plane. nih.gov A similar analysis for this compound would provide crucial information about the steric and electronic interactions that govern its solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive single-crystal X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. This data provides a quantitative description of the molecular geometry.

Without a specific crystallographic study on this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained. The values are based on expected ranges for similar organic molecules and are for illustrative purposes only.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| Br–C4 | 1.89 - 1.91 |

| Cα–C1 | 1.50 - 1.54 |

| Cα–O(methoxy) | 1.41 - 1.45 |

| C(methoxy)–O(methoxy) | 1.42 - 1.46 |

| Cα–C(carboxyl) | 1.51 - 1.55 |

| C(carboxyl)=O | 1.19 - 1.23 |

| C(carboxyl)–OH | 1.30 - 1.34 |

Table 2: Hypothetical Selected Bond Angles for this compound

| Angle | Expected Angle (°) |

| C3–C4–C5 | 118 - 122 |

| Br–C4–C3 | 118 - 122 |

| C1–Cα–O(methoxy) | 108 - 112 |

| C1–Cα–C(carboxyl) | 109 - 113 |

| O(methoxy)–Cα–C(carboxyl) | 107 - 111 |

| O=C(carboxyl)–OH | 120 - 124 |

| O=C(carboxyl)–Cα | 123 - 127 |

| OH–C(carboxyl)–Cα | 110 - 114 |

Table 3: Hypothetical Selected Dihedral Angles for this compound

| Dihedral Angle | Expected Angle (°) |

| C2–C1–Cα–O(methoxy) | Variable |

| C1–Cα–C(carboxyl)=O | Variable |

| O(methoxy)–Cα–C(carboxyl)–OH | Variable |

The actual values for these parameters would be determined with high precision from the refinement of the crystal structure data. The dihedral angles, in particular, would quantitatively describe the conformational preferences of the molecule in the solid state, such as the twist of the phenyl ring relative to the acetic acid side chain.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. DFT calculations for (4-Bromophenyl)(methoxy)acetic acid typically utilize functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balanced description of the molecule's electronic structure and geometry.

The geometry of this compound is optimized to find the lowest energy arrangement of its atoms. The presence of the methoxy (B1213986) and carboxylic acid groups introduces conformational flexibility around the C-O and C-C single bonds.

The C-C-O-H dihedral angle of the carboxylic acid group.

The C-C-C-O dihedral angle involving the methoxy group.

The rotation of the phenyl ring.

Studies on related substituted benzoic and phenylacetic acids have shown that the carboxylic acid group often prefers a planar arrangement with the phenyl ring to maximize conjugation, but steric hindrance from other substituents can lead to non-planar conformations uky.edu. In the case of this compound, the methoxy group at the para position is not expected to cause significant steric clash with the acetic acid moiety. Therefore, a conformation where the carboxylic acid group is nearly coplanar with the benzene (B151609) ring is likely to be energetically favorable. The methoxy group's methyl moiety will likely orient itself to minimize steric interactions.

The relative energies of different conformers are typically calculated to identify the most stable structures. For instance, the syn and anti conformations of the carboxylic acid group have been a subject of study in similar molecules, with the syn conformation often being more stable in the gas phase nih.gov.

Table 1: Predicted Stable Conformations of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ~0° (syn) | ~0° | 0.00 |

| 2 | ~180° (anti) | ~0° | > 1.0 |

| 3 | ~0° (syn) | ~180° | > 0.5 |

Note: The data in this table is hypothetical and based on typical findings for similar molecules. Specific DFT calculations are required for precise values.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental data nih.gov.

The vibrational spectrum of this compound can be understood by analyzing the characteristic vibrational modes of its functional groups:

Carboxylic Acid Group:

O-H stretching: A broad band typically in the region of 3500-2500 cm⁻¹.

C=O stretching: A strong, sharp peak around 1700-1750 cm⁻¹.

C-O stretching and O-H bending modes are also present at lower frequencies.

Phenyl Ring:

C-H stretching: Above 3000 cm⁻¹.

C-C stretching: In the 1400-1600 cm⁻¹ region.

Ring breathing and deformation modes at lower wavenumbers.

Methoxy Group:

C-H stretching of the methyl group: Around 2850-2950 cm⁻¹.

C-O stretching: Typically observed in the 1000-1300 cm⁻¹ range.

Bromo Group:

C-Br stretching: A characteristic band at a lower frequency, generally in the 500-700 cm⁻¹ range.

A theoretical study on naphthalene acetic acid, a related compound, demonstrated good agreement between DFT-calculated and experimental vibrational frequencies nih.gov. Similarly, DFT calculations for this compound would provide a detailed assignment of the observed IR and Raman bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3500 - 2500 |

| Carboxylic Acid | C=O stretch | 1750 - 1700 |

| Phenyl Ring | C-C stretch | 1600 - 1400 |

| Methoxy Group | C-O stretch | 1300 - 1000 |

| Bromo Group | C-Br stretch | 700 - 500 |

Note: These are general ranges and specific calculated values would be obtained from DFT analysis.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are of significant interest as they govern its reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons joaquinbarroso.comresearchgate.net. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity researchgate.netnih.govscirp.org.

For this compound:

The HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the methoxy group, which is an electron-donating group. This indicates that these are the most probable sites for electrophilic attack.

The LUMO is likely to be distributed over the phenyl ring and the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group. This suggests that nucleophilic attack would target the carboxylic acid moiety.

The presence of the electron-donating methoxy group will raise the HOMO energy level, while the electron-withdrawing bromo and carboxylic acid groups will lower the LUMO energy level. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 3: Conceptual Electronic Properties based on HOMO-LUMO Energies

| Property | Formula | Expected Trend for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating potential for reactivity. |

| Ionization Potential (I) | -EHOMO | Lower due to the electron-donating methoxy group. |

| Electron Affinity (A) | -ELUMO | Higher due to the electron-withdrawing groups. |

| Chemical Hardness (η) | (I - A) / 2 | Lower, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Moderate to high. |

Note: These trends are qualitative and based on the electronic nature of the substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack) dtic.milsemanticscholar.orgnih.gov.

For this compound, the MEP surface is expected to show:

Negative potential (red/yellow) localized on the oxygen atoms of the carboxylic acid and methoxy groups, making them sites for electrophilic attack and hydrogen bonding.

Positive potential (blue) around the acidic hydrogen of the carboxylic acid group, indicating its susceptibility to deprotonation.

The bromine atom, due to its electronegativity and the "sigma-hole" phenomenon, may exhibit a region of positive potential on its outermost surface, making it a potential site for halogen bonding interactions.

Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics nih.gov. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

This compound possesses an electron-donating methoxy group and electron-withdrawing bromo and carboxylic acid groups. This donor-acceptor character can lead to a significant intramolecular charge transfer upon excitation, which is a prerequisite for a large hyperpolarizability.

DFT calculations, particularly using long-range corrected functionals like CAM-B3LYP, are well-suited for predicting NLO properties nih.govresearchgate.net. The calculated hyperpolarizability of this compound would be compared to that of standard NLO materials like urea to assess its potential nih.gov. The magnitude of β is sensitive to the electronic nature of the substituents and the extent of conjugation. Studies on similar donor-acceptor substituted benzenes have shown that the strategic placement of such groups can significantly enhance the NLO response ariel.ac.il.

Table 4: Predicted NLO Properties

| Property | Symbol | Significance | Predicted Value for this compound |

|---|---|---|---|

| Dipole Moment | μ | Measure of charge separation | Moderate to high |

| Polarizability | α | Linear response to an electric field | Moderate |

| First Hyperpolarizability | β | Second-order NLO response | Potentially significant due to donor-acceptor character |

Note: The prediction of a significant β value is qualitative. Actual values require specific DFT calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.netmdpi.com These models are built upon the principle that the properties of a chemical are inherently linked to its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work.

While specific QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to this molecule based on studies of structurally similar compounds, such as phenylacetic acid derivatives, aromatic acids, and brominated aromatic compounds. researchgate.netnih.govmdpi.comresearchgate.net

A typical QSPR study involves the calculation of a wide range of molecular descriptors. These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netresearchgate.net For a molecule like this compound, the key descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and atomic charges. The presence of the electronegative bromine atom and the oxygen atoms in the methoxy and carboxylic acid groups significantly influences the electronic distribution within the molecule. For instance, in a study of aromatic acids, the partial charges on the atoms of the carboxylic acid group were found to be significant descriptors for predicting acidity constants (pKa). researchgate.netresearchgate.net

Steric/Geometrical Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational angles are important. The spatial arrangement of the 4-bromophenyl, methoxy, and acetic acid moieties would be critical in determining how the molecule interacts with its environment.

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a compound, which is crucial for predicting properties like solubility and biological membrane permeability. The logarithm of the octanol-water partition coefficient (logP) is a commonly used descriptor in this category. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure based on its connectivity, describing aspects like size, shape, and branching.

The predictive models generated from these descriptors can estimate a variety of properties. For this compound, potential QSPR models could be developed to predict:

Physicochemical Properties: Such as boiling point, melting point, vapor pressure, and acidity constant (pKa).

Biological Activity: In Quantitative Structure-Activity Relationship (QSAR) studies, a subset of QSPR, models are built to predict the biological activity of compounds. For derivatives of phenylacetic acid, QSAR models have been used to correlate structural features with anti-inflammatory activity or herbicidal efficacy. nih.govmdpi.com The descriptors for this compound could be used to predict its potential biological activities based on models developed for analogous compounds.

The development of a robust QSPR model for this compound would involve a dataset of related compounds with experimentally determined properties. The molecular descriptors for these compounds would be calculated and used to create a statistically significant model that could then be used to predict the properties of this compound.

Illustrative Molecular Descriptors for QSPR Modeling

The following table details some of the key molecular descriptors that would be relevant in a QSPR study of this compound and its analogues.

| Descriptor Category | Descriptor Example | Definition | Potential Influence on Properties |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility in polar solvents, and binding to biological targets. |

| Partial Atomic Charges | The charge distribution on individual atoms within the molecule. | Key for predicting reactivity, acidity (e.g., charge on the acidic proton), and electrostatic interactions. | |

| Steric/Geometrical | Molecular Volume | The volume occupied by the molecule. | Affects how the molecule fits into active sites of enzymes or receptors and influences bulk properties like density. |

| Molecular Surface Area | The total surface area of the molecule. | Important for predicting solubility and transport properties. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the molecule. | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. | Correlates with various physicochemical properties like boiling point and viscosity. |

Physicochemical Data for Related Phenylacetic Acid Compounds

The table below presents experimental data for phenylacetic acid and a closely related brominated analogue, which would serve as foundational data points in the development of a QSPR model.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 76-77 | 1.41 |

| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 114-117 | 2.3 |

This data illustrates how the substitution of a hydrogen atom with a bromine atom in the para position significantly alters the physicochemical properties of the phenylacetic acid scaffold, highlighting the importance of such structural modifications in QSPR modeling.

Applications of 4 Bromophenyl Methoxy Acetic Acid and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The inherent functionalities of (4-Bromophenyl)(methoxy)acetic acid and its derivatives make them highly valuable as versatile building blocks in the synthesis of intricate organic molecules. sciencedaily.comchemistryworld.com The presence of the bromine atom allows for various cross-coupling reactions, while the carboxylic acid and methoxy (B1213986) groups can be modified or participate in a range of chemical transformations.

Synthesis of Novel Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds. The carboxylic acid moiety can be readily converted into esters or amides, which can then undergo intramolecular cyclization reactions. For instance, the related compound, 4-bromophenylacetic acid, can be used to synthesize hydrazone derivatives by reacting its methyl ester with hydrazine (B178648). wikipedia.org These hydrazones can be further condensed with aldehydes to create more complex heterocyclic systems. wikipedia.org

Preparation of Highly Functionalized Aromatic Systems

The bromine atom on the phenyl ring of this compound is a key feature for the preparation of highly functionalized aromatic systems. It acts as a handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise and controlled elaboration of the aromatic core, leading to the generation of diverse molecular libraries. For example, the related 4-bromophenylacetic acid can be prepared through the electrophilic aromatic substitution of phenylacetic acid with bromine. wikipedia.org

Ligands in Coordination Chemistry and Metal-Organic Frameworks